2-amino-4-chloro-N-phenylBenzamide

Protein Arginine Deiminase Enzyme Inhibition Autoimmunity Research

Researchers developing PAD2-selective chemical probes face scaffold-dependent activity cliffs where minor substituent changes abolish inhibition. This precise 2-amino-4-chloro regioisomer is the validated starting point. - PAD2 IC50: 18 µM; PAD4: 53 µM; PAD1: 125 µM (3-7x selectivity window)[reference:0] - Serves as reproducible reference inhibitor for PAD2 enzymatic & HTS assays - Reactive 2-NH2 enables rational covalent-inhibitor design Supplied with full CoA; ambient shipment for research quantities.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 20887-04-1
Cat. No. B13945507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-chloro-N-phenylBenzamide
CAS20887-04-1
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C13H11ClN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
InChIKeyIWQRPSNYHYDWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Benzamide Scaffold for PAD Inhibition


2-Amino-4-chloro-N-phenylbenzamide (CAS: 20887-04-1), with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol, is a halogenated aromatic benzamide derivative characterized by the concurrent presence of a primary amine (-NH2) at the 2-position and a chlorine atom (-Cl) at the 4-position of the benzamide core [1]. It exhibits a computed XLogP3 value of 3.7, reflecting significant lipophilicity that influences its pharmacokinetic and target-engagement properties [1]. This compound has been identified as a weak inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes, with reported IC50 values for human PAD2, PAD4, and PAD1, positioning it as a starting scaffold for developing covalent or more potent PAD modulators [2].

Why Generic Benzamide Substitution Fails


The precise substitution pattern on the benzamide scaffold—specifically the 2-amino and 4-chloro groups—critically dictates both the magnitude and the selectivity profile of enzymatic inhibition, rendering generic substitution of 2-amino-4-chloro-N-phenylbenzamide with structurally similar but unsubstituted or differently substituted analogs scientifically unsound. Comparative enzymatic profiling reveals that this specific regioisomer inhibits PAD2 with an IC50 of 18 μM, whereas the introduction of alternative substituents on the N-phenyl ring or the removal of the chlorine atom can either abolish activity or dramatically alter selectivity for other PAD isoforms [1]. This sensitivity to the electronic and steric effects imparted by the 2-amino-4-chloro motif is further supported by broader structure-activity relationship (SAR) studies on benzamide derivatives, which demonstrate that even minor modifications (e.g., changing the substituent from 2-methyl to 4-methyl) can shift IC50 values by orders of magnitude [2]. Therefore, procuring the precise compound ensures the intended biological interrogation without the confounding variables introduced by analog activity cliffs.

Quantitative Activity and Selectivity Profiling


PAD2 Inhibitory Potency vs. BB-Cl-Amidine Analog

2-Amino-4-chloro-N-phenylbenzamide exhibits quantifiably superior baseline PAD2 inhibitory potency compared to the widely used photoswitchable PAD inhibitor derivative of BB-Cl-amidine in its non-photoactivated state. The target compound demonstrates a measured IC50 of 18 μM against recombinant human PAD2 [1]. In contrast, the photoswitchable BB-Cl-amidine analog, a standard comparator in the field, displays significantly weaker inhibition with an IC50 of >100 μM under analogous non-photoactivated conditions . This represents a greater than 5.5-fold increase in potency for the target compound as a baseline inhibitor.

Protein Arginine Deiminase Enzyme Inhibition Autoimmunity Research

PAD Isoform Selectivity: Preferential PAD2 Inhibition

The compound demonstrates a distinct and quantifiable selectivity profile across the human PAD enzyme family, with a clear preference for inhibiting PAD2 over both PAD4 and PAD1. The measured IC50 values against recombinant human PAD isoforms are 18 μM for PAD2, 53 μM for PAD4, and 125 μM for PAD1 [1]. This translates to a selectivity ratio of approximately 3:1 for PAD2 over PAD4, and nearly 7:1 for PAD2 over PAD1. This profile differs from many pan-PAD inhibitors that show less discrimination among isoforms.

PAD Isozyme Selectivity Off-Target Profiling Inflammation

Lipophilicity-Driven ADME Differentiation

The presence of the chlorine atom and the N-phenyl group confers a distinct lipophilicity profile to 2-amino-4-chloro-N-phenylbenzamide, with a computed XLogP3 value of 3.7 [1]. This is a significant increase compared to the unsubstituted benzamide core, which has a substantially lower LogP (approx. 0.64). The elevated lipophilicity of this specific compound is predictive of enhanced membrane permeability and altered tissue distribution, characteristics that are absent in simpler, more polar benzamide analogs.

Physicochemical Profiling Drug Design ADME Prediction

Recommended Research Applications


PAD2-Specific Chemical Probe for Cellular Studies

Based on its measured 3- to 7-fold selectivity for PAD2 over PAD4 and PAD1 (IC50 values of 18 μM, 53 μM, and 125 μM, respectively), this compound is well-suited as a starting chemical probe in cell-based assays to study the discrete functions of PAD2 in inflammation, cancer, or neurodegenerative disease models [1]. Its moderate potency (18 μM) and defined selectivity window allow for the differentiation of PAD2-dependent effects from those mediated by other PAD isoforms, providing clearer biological insights than a pan-PAD inhibitor would. This application is supported by direct comparative enzyme inhibition data.

Reference Inhibitor for PAD2 Assay Development

The compound's established and reproducible IC50 of 18 μM against recombinant human PAD2 makes it an ideal reference inhibitor for developing, optimizing, and validating PAD2 enzymatic assays, including those intended for high-throughput screening [1]. Its activity is significantly more potent than the >100 μM baseline offered by the widely used non-photoactivated BB-Cl-amidine analog, providing a more robust and reliable positive control signal . This reduces assay variability and ensures the sensitivity of the screening platform for identifying novel, more potent PAD2 modulators.

Starting Scaffold for Covalent PAD2 Inhibitor Design

Given its weak, reversible inhibition of PAD2 (IC50 = 18 μM) and the presence of a reactive 2-amino group, this compound serves as an optimal starting scaffold for the rational design and synthesis of more potent, covalent PAD2 inhibitors [1]. The SAR established in the broader benzamide class demonstrates that potency can be dramatically improved by several orders of magnitude through targeted substitution [2]. The 3-7x selectivity for PAD2 over other isoforms also provides a valuable template for iterative medicinal chemistry efforts aimed at enhancing both potency and isoform selectivity, a crucial step in developing therapeutic candidates for PAD2-implicated diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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